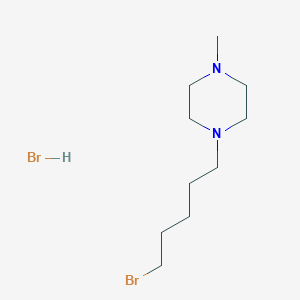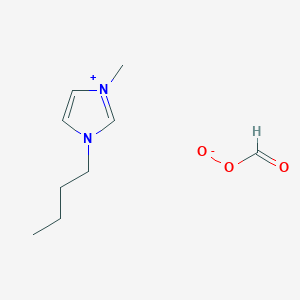
3-Butyl-1-methylimidazolium bicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-methylimidazolium hydrogen sulfate is an ionic liquid that has garnered significant attention due to its unique properties and potential applications. Ionic liquids are salts in the liquid state at room temperature, and they are known for their low volatility, high thermal stability, and ability to dissolve a wide range of substances. 1-Butyl-3-methylimidazolium hydrogen sulfate, in particular, has been studied for its applications in catalysis, electrochemistry, and as a solvent for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-3-methylimidazolium hydrogen sulfate can be synthesized through a straightforward reaction between 1-butyl-3-methylimidazolium chloride and sulfuric acid. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as acetonitrile, and stirring the mixture at room temperature for several hours. The resulting product is then purified by washing with water and drying under reduced pressure .
Industrial Production Methods
In an industrial setting, the production of 1-butyl-3-methylimidazolium hydrogen sulfate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which minimizes the formation of by-products and reduces the need for extensive purification .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-methylimidazolium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: It can undergo substitution reactions, where the hydrogen sulfate anion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride can be used, often under mild conditions.
Major Products Formed
Oxidation: The major products include oxidized forms of the imidazolium cation and sulfate derivatives.
Reduction: Reduced forms of the imidazolium cation.
Substitution: New ionic liquids with different anions, such as 1-butyl-3-methylimidazolium chloride or bromide.
Scientific Research Applications
1-Butyl-3-methylimidazolium hydrogen sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-butyl-3-methylimidazolium hydrogen sulfate exerts its effects is primarily through its ionic nature. The imidazolium cation and hydrogen sulfate anion interact with various substrates and catalysts, facilitating chemical reactions. The hydrogen bonding and electrostatic interactions between the ionic liquid and the substrates enhance the reactivity and selectivity of the reactions .
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium hydrogen sulfate can be compared with other similar ionic liquids, such as:
- 1-Ethyl-3-methylimidazolium hydrogen sulfate
- 1-Propyl-3-methylimidazolium hydrogen sulfate
- 1-Hexyl-3-methylimidazolium hydrogen sulfate
These compounds share similar properties, such as low volatility and high thermal stability, but differ in their alkyl chain lengths, which can affect their solubility and reactivity. 1-Butyl-3-methylimidazolium hydrogen sulfate is unique in its balance of hydrophobicity and hydrophilicity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;oxido formate |
InChI |
InChI=1S/C8H15N2.CH2O3/c1-3-4-5-10-7-6-9(2)8-10;2-1-4-3/h6-8H,3-5H2,1-2H3;1,3H/q+1;/p-1 |
InChI Key |
QQCAELJNNSRZLH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.C(=O)O[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



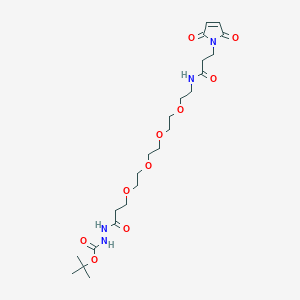
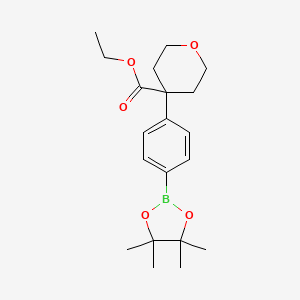
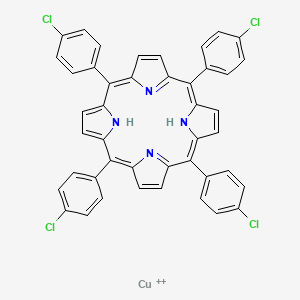
![4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide](/img/structure/B12332319.png)
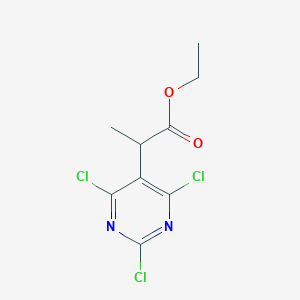
![(3Z,7Z,11Z)-5,6-dihydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,21-dione](/img/structure/B12332342.png)
![4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine](/img/structure/B12332350.png)
![[(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate](/img/structure/B12332356.png)
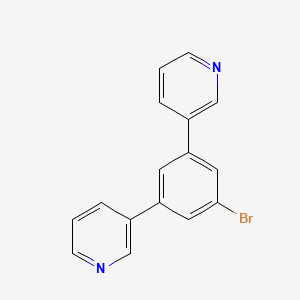
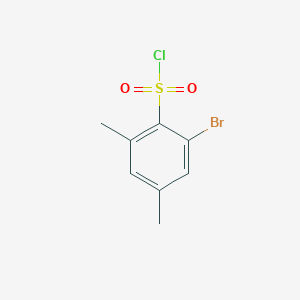
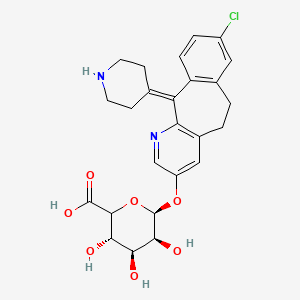
![5-[3-(hydroxymethyl)phenyl]-5H-pyrimidin-2-one](/img/structure/B12332379.png)
